molecular formula C5H11ClO B14712540 3-Chloro-3-methylbutan-2-ol CAS No. 21326-60-3

3-Chloro-3-methylbutan-2-ol

Cat. No.: B14712540
CAS No.: 21326-60-3
M. Wt: 122.59 g/mol
InChI Key: CCNYTXBSVIPUCQ-UHFFFAOYSA-N
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Description

3-Chloro-3-methylbutan-2-ol is an organic compound with the molecular formula C₅H₁₁ClO. It is a type of alcohol where the hydroxyl group (-OH) is attached to a carbon atom that is also bonded to a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-3-methylbutan-2-ol can be synthesized through several methods. One common method involves the addition of hydrochloric acid (HCl) to 3-methylbut-1-ene, followed by a reaction with dilute sodium hydroxide (NaOH). Another method is the hydroboration-oxidation reaction, which involves the addition of borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods and conditions may vary depending on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted alcohols or other organic compounds .

Scientific Research Applications

3-Chloro-3-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-3-methylbutan-2-ol involves its interaction with various molecular targets and pathways. For example, in substitution reactions, the chlorine atom is typically replaced by a nucleophile, leading to the formation of new compounds. The specific mechanism depends on the type of reaction and the conditions under which it occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-3-methylbutan-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon atom. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.

Properties

IUPAC Name

3-chloro-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-4(7)5(2,3)6/h4,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNYTXBSVIPUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615233
Record name 3-Chloro-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21326-60-3
Record name 3-Chloro-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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